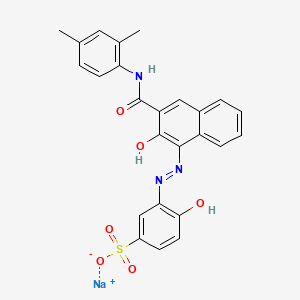
DYSPROSIUM BORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium boride is a compound with the chemical formula DyB6, consisting of dysprosium and boron elements. It is a black crystal with metallic properties, known for its high melting point, thermal stability, and good electronic and thermal conductivity . This compound is a hard, brittle material often used in the preparation of high-performance magnetic materials, optical materials, battery materials, and catalysts .
Méthodes De Préparation
The preparation of dysprosium boride is generally carried out by chemical reactions. One common method involves reacting dysprosium and boron at high temperatures to form this compound . Industrial production methods often focus on achieving phase-pure, well-defined intermetallic borides suitable for various applications . The synthesis process can be tailored to modulate the local electronic structures and surface adsorption properties, enhancing the material’s catalytic performance .
Analyse Des Réactions Chimiques
Dysprosium boride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boranes and borohydrides, which are often involved in the chemical vapor deposition (CVD) synthesis of boride nanowires . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various boride nanostructures .
Applications De Recherche Scientifique
Dysprosium boride has a wide range of scientific research applications. In chemistry, it is used as a catalyst in electrocatalytic reactions due to its ability to modulate local electronic structures and surface adsorption properties . In biology and medicine, dysprosium-doped materials are explored for their potential in photonics applications, such as white-light devices and visible-laser applications . In industry, this compound is used in the preparation of high-performance magnetic materials, optical materials, and battery materials .
Mécanisme D'action
The mechanism by which dysprosium boride exerts its effects involves the modulation of local electronic structures and surface adsorption properties. The covalent linkage patterns of boron atoms in the compound play a crucial role in tuning its electrocatalytic performance . The molecular targets and pathways involved in these processes are primarily related to the interaction between boron and dysprosium atoms, which influence the material’s stability and catalytic activity .
Comparaison Avec Des Composés Similaires
Dysprosium boride is part of a large family of intermetallic borides, which are known for their rich bonding schemes and compositional diversity . Similar compounds include other metal borides such as titanium boride, zirconium boride, and hafnium boride . Compared to these compounds, this compound is unique in its combination of high thermal stability, good electronic conductivity, and specific applications in high-performance magnetic and optical materials .
Propriétés
Numéro CAS |
12310-43-9 |
|---|---|
Formule moléculaire |
B6Dy |
Poids moléculaire |
227.37 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1143974.png)
![6-Bromo-N-methylbenzo[D]oxazol-2-amine](/img/structure/B1143981.png)
![7-chloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1143985.png)
![4-Methyl-2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1143986.png)


